USP25/28 inhibitor AZ1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

USP25/28 inhibitor AZ1 is an orally active, selective, noncompetitive, dual ubiquitin-specific protease (USP) 25/28 inhibitor . It has IC50s of 0.7 μM and 0.6 μM for USP25 and USP28, respectively . It has been shown to attenuate colitis and tumorigenesis in mouse models .

Synthesis Analysis

The synthesis of USP25/28 inhibitors involved screening a synthetic compound library of 100,000 compounds. Three lead compounds, CT1001-1003, were identified that showed significant inhibitory activity . The optimization of these compounds led to CT1018, a much stronger inhibitor . Further optimization resulted in CT1073 and CT1113, which are potent against both USP28 and the closely-related USP25 .Molecular Structure Analysis

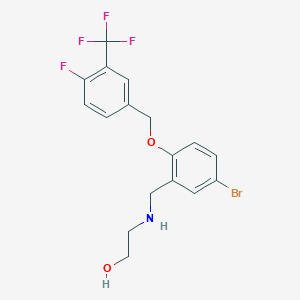

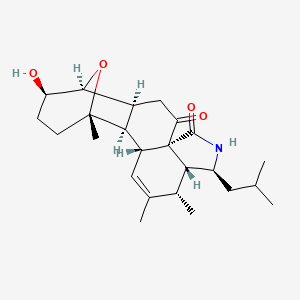

The molecular formula of this compound is C17H16BrF4NO2 . The crystal structure of the USP28-AZ1 complex revealed that AZ1 inhibits USP28 activity via a distal allosteric regulation mechanism .Chemical Reactions Analysis

The compound dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro and induces cell death .Physical And Chemical Properties Analysis

The molecular weight of this compound is 422.21 . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique

Dual Inhibitors of USP25/28 in Cancer Therapy : The ubiquitin proteasome system, including ubiquitin-specific proteases (USPs) like USP25 and USP28, is an emerging field in drug discovery. USP28 is crucial for the stability of the oncogene c-Myc, making its inhibition a potential cancer therapy strategy. Inhibitors like AZ1, which target both USP25 and USP28, have shown the ability to decrease c-Myc levels, induce apoptosis, and reduce cell viability in cancer cell lines, although they display a narrow therapeutic index (Wrigley et al., 2017).

Oligomerization and Activity of USP25/28 : USP25 and USP28, while structurally similar, differ in their functions and oligomerization states. USP28 is a constitutively active dimer, whereas USP25 forms an auto-inhibited tetramer. Understanding these differences is crucial for developing targeted anti-cancer drugs (Sauer et al., 2019).

USP28 Inhibition in Lung Squamous Cell Carcinoma : Genetic inactivation of USP28 and small molecule inhibitors like AZ1 can cause regression of lung squamous cell carcinoma (LSCC) by destabilizing c-MYC. These findings suggest that USP28 is a promising therapeutic target for LSCC treatment (Ruiz et al., 2020).

Role of USP25 in Recurrent Miscarriage : USP25 is implicated in the pathogenesis of recurrent miscarriage, affecting the migration and invasion of trophoblast cells. Downregulation of USP25 by miR-27a-3p contributes to the epithelial-to-mesenchymal transition process, highlighting its potential as a biomarker for recurrent miscarriage (Ding et al., 2019).

USP28 and USP25 in Colorectal Cancer : USP28 plays a crucial role in tumorigenesis and is targeted by compounds like Vismodegib, which also inhibits USP25. These findings are significant for developing anticancer drugs that target USP28 (Wang et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of the USP25/28 inhibitor AZ1 are the ubiquitin-specific proteases 25 and 28 (USP25 and USP28) . These enzymes play a crucial role in the deubiquitination process, which is a significant post-translational modification that regulates many biological processes .

Mode of Action

AZ1 is a selective, noncompetitive inhibitor of USP25 and USP28 . It interacts with these targets by binding to them, thereby inhibiting their activity. This inhibition leads to a decrease in the deubiquitination process, which in turn affects the stability of several proteins, including cancer-related proteins .

Biochemical Pathways

The inhibition of USP25 and USP28 by AZ1 affects several biochemical pathways. One notable pathway is the regulation of the c-Myc protein. AZ1 dose-dependently reduces c-Myc levels in colon carcinoma cells . The c-Myc protein is a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. Therefore, the reduction of c-Myc levels can lead to the induction of cell death .

Result of Action

The action of AZ1 leads to several molecular and cellular effects. In vitro, it reduces c-Myc levels in colon carcinoma cells and induces cell death . In vivo, in a mouse Alzheimer’s disease model, AZ1 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Action Environment

The environment can influence the action, efficacy, and stability of AZ1. For instance, in a mouse model, AZ1 was administered via gavage, suggesting that the compound’s action can be influenced by factors such as the animal’s diet and health status . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

USP25/28 inhibitor AZ1 interacts with the enzymes USP25 and USP28, inhibiting their activity . The IC50 values for USP25 and USP28 are 0.7 μM and 0.6 μM, respectively . This interaction is characterized by noncompetitive inhibition, indicating that the this compound binds to a site other than the active site of the enzymes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces degradation of cellular c-Myc, a protein involved in cell cycle regulation, in HCT116 cells . This effect is dose-dependent, with EC50 values of 18 - 20 μM . Furthermore, in a mouse Alzheimer’s disease model, this compound reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Molecular Mechanism

The molecular mechanism of action of this compound involves allosteric inhibition of USP28 . A study analyzing the crystal structure of the USP28-AZ1 complex revealed that AZ1 inhibits USP28 activity via a distal allosteric regulation mechanism . This means that the this compound binds to a site on USP28 that is different from the active site, causing a conformational change that reduces the enzyme’s activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it induces HCT116 cellular c-Myc degradation within a range of 20-100 µM for 3 hours or 60 µM for 0.3-3 hours

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a mouse model, a dosage of 40 mg/kg of this compound administered daily for 7 days was shown to protect from dextran sulfate sodium (DSS)-induced weight loss and diarrhea .

Propriétés

IUPAC Name |

2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHSFXDGKQYOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)

![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)

![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)